isorhamnetin-3-O-glucoside

Übersicht

Beschreibung

Isorhamnetin-3-O-glucoside is a naturally occurring flavonoid glycoside found in various plants, including vegetables and fruits. It is a derivative of isorhamnetin, a flavonol known for its antioxidant properties. The chemical formula of this compound is C22H22O12, and it is known for its potential health benefits, including anti-inflammatory, antioxidant, and anti-diabetic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isorhamnetin-3-O-glucoside can be synthesized through enzymatic methods. One efficient method involves the use of a three-enzyme cascade system, including rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase, with a uridine diphosphate-rhamnose regeneration system .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as sea buckthorn (Hippophae rhamnoides) and Ginkgo biloba. The extraction process may include enzyme-assisted extraction (EAE) and solid-liquid extraction (SLE) to maximize yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isorhamnetin-3-O-glucosid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Säuren werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Isorhamnetin-Derivate mit modifizierten funktionellen Gruppen, die ihre biologischen Aktivitäten verbessern .

Wissenschaftliche Forschungsanwendungen

Isorhamnetin-3-O-glucosid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der analytischen Chemie zur Quantifizierung und Identifizierung von Flavonoiden verwendet.

Biologie: Es zeigt signifikante entzündungshemmende und antioxidative Aktivitäten, was es zu einem interessanten Thema in der biologischen Forschung macht.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Diabetes, Herz-Kreislauf-Erkrankungen und Krebs aufgrund seiner antidiabetischen, kardioprotektiven und krebshemmenden Eigenschaften.

Industrie: Es wird in der Lebensmittel- und Nahrungsergänzungsmittelindustrie für seine gesundheitsfördernden Eigenschaften eingesetzt

5. Wirkmechanismus

Isorhamnetin-3-O-glucosid übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben, wodurch oxidativer Stress reduziert wird.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren durch Modulation von Signalwegen wie NF-κB und MAPK.

Antidiabetische Aktivität: Es verbessert die Insulinsensitivität und senkt den Blutzuckerspiegel durch Hemmung der α-Glucosidase- und α-Amylase-Enzyme

Wirkmechanismus

Isorhamnetin-3-O-glucoside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Anti-diabetic Activity: It enhances insulin sensitivity and reduces blood glucose levels by inhibiting α-glucosidase and α-amylase enzymes

Vergleich Mit ähnlichen Verbindungen

Isorhamnetin-3-O-glucosid ist unter den Flavonoidglykosiden einzigartig aufgrund seines spezifischen Glykosylierungsmusters, das seine Bioverfügbarkeit und biologischen Aktivitäten erhöht. Ähnliche Verbindungen umfassen:

- Isorhamnetin-3-O-rhamnosid

- Isorhamnetin-3-O-neohesperidosid

- Isorhamnetin-3-O-robinobiosid

Diese Verbindungen teilen ähnliche antioxidative und entzündungshemmende Eigenschaften, unterscheiden sich jedoch in ihren Glykosylierungsmustern und spezifischen biologischen Aktivitäten .

Biologische Aktivität

Isorhamnetin-3-O-glucoside (IR3G) is a flavonoid glycoside that has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and antioxidant pathways. This article delves into the biological activity of IR3G, supported by recent research findings, data tables, and case studies.

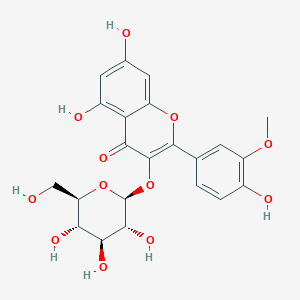

Chemical Structure and Sources

This compound is a glycosylated form of isorhamnetin, which is found in various plants, including vegetables and rice. Its structure comprises a glucoside moiety attached to the isorhamnetin backbone, enhancing its solubility and bioavailability.

Antioxidant Activity

Numerous studies have highlighted the potent antioxidant properties of IR3G. The compound has been shown to scavenge free radicals effectively, as demonstrated in various assays.

Table 1: Antioxidant Activity of this compound

In a study using the DPPH assay, IR3G exhibited an IC50 value of 11.76 μM, indicating significant radical scavenging activity. Additionally, it demonstrated effective inhibition of peroxynitrite, a reactive nitrogen species that can induce oxidative stress.

Anti-Inflammatory Activity

IR3G has been extensively studied for its anti-inflammatory effects. It has been shown to inhibit various inflammatory markers and pathways.

- Cytokine Inhibition : In vitro studies demonstrated that IR3G significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages .

- In Vivo Studies : In animal models, IR3G reduced paw edema and levels of inflammatory mediators such as PGE2, IL-1β, and IL-6 .

Table 2: Anti-Inflammatory Effects of this compound

Metabolism and Bioavailability

The metabolism of IR3G is influenced by gut microbiota, which can convert it into its aglycone form (isorhamnetin) through processes such as deglycosylation . This conversion enhances its bioactivity and absorption in the body.

Case Studies

- Topical Application : A study investigated the topical application of IR3G in a model of skin inflammation induced by croton oil. Results indicated that IR3G significantly reduced edema comparable to indomethacin, a standard anti-inflammatory drug .

- Diabetes Model : In streptozotocin-induced diabetic rats, IR3G administration resulted in decreased levels of glycation markers and improved oxidative stress indicators .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLRUIIRRZYHHS-LFXZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311218 | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-82-7 | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhamnetin-3-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISORHAMNETIN 3-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic benefits of isorhamnetin-3-O-glucoside?

A1: Research suggests potential benefits in several areas: * Neuroprotection: May promote neurite outgrowth and protect neuronal cells against oxidative stress [, ].* Anti-diabetic effects: Exhibits potential to enhance glucose uptake in muscle cells, reduce glucose production in liver cells, and inhibit α-amylase and α-glucosidase enzymes [, , ].* Anti-obesity properties: May suppress lipid accumulation and adipogenesis, potentially by inhibiting pro-adipogenic transcription factors []. * Anti-inflammatory and antinociceptive effects: Studies indicate potential for reducing inflammation and pain, possibly by modulating inflammatory pathways and nitric oxide synthase (NOS) activity [, ].

Q2: How does this compound exert its neuroprotective effects?

A2: Research suggests it may promote neurite outgrowth, potentially by enhancing the expression of neurofilaments induced by nerve growth factor (NGF) in PC12 cells []. It also shows promise in protecting neuronal cells from oxidative stress, though the exact mechanisms require further investigation [].

Q3: What is known about the anti-diabetic mechanism of action of this compound?

A3: It demonstrates the potential to:* Stimulate glucose uptake in C2C12 mouse muscle cells [].* Reduce glucose production in H4IIE rat liver cells, potentially by reducing glucose-6-phosphatase enzymatic activity [].* Inhibit α-amylase and α-glucosidase enzymes, potentially slowing down carbohydrate digestion and absorption [].

Q4: How does this compound impact obesity?

A4: Studies indicate that it can inhibit lipase activity in a dose-dependent manner []. Furthermore, it may suppress lipid accumulation and adipogenesis in 3T3-L1 adipocytes, potentially by downregulating pro-adipogenic transcription factors like C/EBPα [].

Q5: How does this compound contribute to anti-inflammatory and antinociceptive effects?

A5: While the exact mechanisms need further elucidation, current research suggests several possibilities:* It may modulate the secretion of pro-inflammatory and anti-inflammatory cytokines [].* It might act similarly to non-steroidal anti-inflammatory drugs (NSAIDS) by targeting inflammatory pathways [].* It could potentially inhibit nitric oxide synthase (NOS) activity, thus reducing inflammation and pain [].

Q6: What is the molecular formula and weight of this compound?

A6: Its molecular formula is C28H32O16 and its molecular weight is 624.54 g/mol.

Q7: What analytical methods are used to identify and quantify this compound?

A7: Several techniques are commonly employed: * High-performance liquid chromatography (HPLC) coupled with various detectors like diode array detection (DAD), electrospray ionization mass spectrometry (ESI-MS), and tandem mass spectrometry (MS/MS) are widely used for identification and quantification [, , , , ].* Ultra-performance liquid chromatography (UPLC) coupled with Q-TOF mass spectrometry offers enhanced resolution and sensitivity for analyzing complex mixtures [, ].* Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information [, , ].

Q8: How do structural modifications of this compound affect its activity?

A8: Research on related flavonoids suggests that:* The presence of a hydroxyl group at position 3 of the C ring and bulky, hydrophilic, electron-donating substituents at this position may enhance the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism [].* Glycosylation patterns influence activity, with specific glycosides exhibiting varying degrees of efficacy in different biological assays [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.